molecular formula C9H9N3O B14098921 (NZ)-N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]hydroxylamine

(NZ)-N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]hydroxylamine

Cat. No.: B14098921
M. Wt: 175.19 g/mol
InChI Key: HFFLEBHLDYXIRV-XGICHPGQSA-N
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Description

(NZ)-N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]hydroxylamine: is a complex organic compound characterized by its unique structure, which includes a pyrrolopyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]hydroxylamine typically involves the condensation of 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.

Biology: In biological research, it is used to study enzyme interactions and as a probe for investigating biochemical pathways.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (NZ)-N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (NZ)-N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]hydroxylamine
  • This compound derivatives
  • Other pyrrolopyridine derivatives

Uniqueness: The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

(NZ)-N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H9N3O/c1-6-2-8-7(5-12-13)4-11-9(8)10-3-6/h2-5,13H,1H3,(H,10,11)/b12-5-

InChI Key

HFFLEBHLDYXIRV-XGICHPGQSA-N

Isomeric SMILES

CC1=CC2=C(NC=C2/C=N\O)N=C1

Canonical SMILES

CC1=CC2=C(NC=C2C=NO)N=C1

Origin of Product

United States

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